2-(2-Ethoxy-4-formyl-6-nitrophenoxy)propanoic acid
Overview
Description
2-(2-Ethoxy-4-formyl-6-nitrophenoxy)propanoic acid is a chemical compound with the CAS Number: 812642-72-1 . It has a molecular weight of 283.24 and its IUPAC name is 2-(2-ethoxy-4-formyl-6-nitrophenoxy)propanoic acid . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13NO7/c1-3-19-10-5-8(6-14)4-9(13(17)18)11(10)20-7(2)12(15)16/h4-7H,3H2,1-2H3,(H,15,16) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 283.24 .Scientific Research Applications
Synthesis and Molecular Structure Analysis
2-(2-Ethoxy-4-formyl-6-nitrophenoxy)propanoic acid is involved in the synthesis of specialized compounds. For example, it has been used in the synthesis of conjugated polyene carbonyl derivatives of nitroxyl spin-labels. These derivatives exhibit high molecular absorption extinction in the near ultraviolet, making them valuable for spectrophotometric probes. The molecular structures and conformations of these spin-labeled derivatives have been determined using electron nuclear double resonance (ENDOR) spectroscopy and molecular modeling, which revealed that the polyene chain of these compounds tends to adopt an all-planar, trans conformation (Mustafi, Boisvert, & Makinen, 1993).
Photoreactions and Product Formation
2-(2-Ethoxy-4-formyl-6-nitrophenoxy)propanoic acid has been studied for its behavior under photo-irradiation. The photo-irradiation of compounds like 1-ethoxy-4-t-butyl-2,6-dinitrobenzenes results in the formation of various compounds including 2-formylamino-4-t-butyl-6-nitrophenols. These structures are confirmed by comparing them with synthetic samples, demonstrating the potential of such compounds in chemical synthesis and reaction studies (Obara, Onodera, & Hattori, 1982).
Enzymatic Hydrolysis and Production of Agonists
The compound has also been used in developing a biocatalytic approach for large-scale production of certain derivatives through enantioselective hydrolysis. This method has been applied to produce S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid, an important building block in synthesizing PPARα and -γ agonists like Ragaglitazar. The process involved enzyme screening, biocatalyst and process optimization, and successful scale-up to pilot plant (Deussen et al., 2003).
Exploration in Organic Chemistry and Material Science
The compound and its derivatives have applications in material science and organic chemistry. For instance, in a study focusing on phloretic acid as an alternative to phenolation for polybenzoxazine elaboration, 3-(4-Hydroxyphenyl)propanoic acid (a related compound) was used as a building block to enhance the reactivity of molecules towards benzoxazine ring formation. This highlights the versatility and potential applications of these compounds in creating novel materials (Trejo-Machin et al., 2017).
Safety and Hazards
properties
IUPAC Name |
2-(2-ethoxy-4-formyl-6-nitrophenoxy)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO7/c1-3-19-10-5-8(6-14)4-9(13(17)18)11(10)20-7(2)12(15)16/h4-7H,3H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZIHDVSTSPBPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OC(C)C(=O)O)[N+](=O)[O-])C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395905 | |
Record name | 2-(2-ethoxy-4-formyl-6-nitrophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethoxy-4-formyl-6-nitrophenoxy)propanoic acid | |
CAS RN |
812642-72-1 | |
Record name | 2-(2-ethoxy-4-formyl-6-nitrophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.